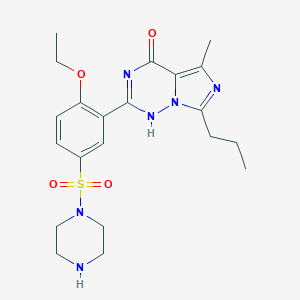

N-Déséthyl Vardénafil

Vue d'ensemble

Description

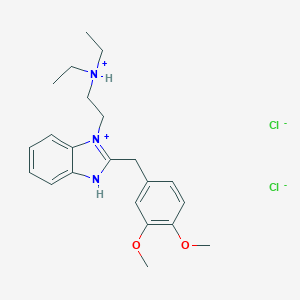

N-Desethylvardenafil is a metabolite of vardenafil, a phosphodiesterase type 5 (PDE5) inhibitor used primarily for the treatment of erectile dysfunction. This compound is formed when vardenafil undergoes metabolic transformation in the body, specifically through the removal of an ethyl group. N-Desethylvardenafil retains the pharmacological activity of its parent compound and is often studied for its role in the efficacy and safety of vardenafil-based treatments .

Applications De Recherche Scientifique

N-Desethylvardenafil has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of vardenafil and its metabolites.

Biology: Studied for its role in the metabolic pathways of PDE5 inhibitors and its effects on cellular processes.

Medicine: Investigated for its pharmacokinetics and pharmacodynamics in the context of erectile dysfunction treatment.

Industry: Utilized in the development and quality control of pharmaceutical formulations containing vardenafil.

Mécanisme D'action

Target of Action

N-Desethyl Vardenafil, also known as N-Desethylvardenafil or Vardenafil-N-desethyl, is a metabolite of Vardenafil . The primary target of this compound is phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that regulates blood flow in various tissues, including the corpus cavernosum in the penis, by breaking down cyclic guanosine monophosphate (cGMP). Inhibition of PDE5 increases the concentration of cGMP, leading to smooth muscle relaxation and increased blood flow .

Mode of Action

N-Desethyl Vardenafil acts as a PDE5 inhibitor . By inhibiting PDE5, it prevents the breakdown of cGMP, leading to an increase in cGMP levels. The elevated cGMP levels then induce smooth muscle relaxation, which enhances blood flow .

Biochemical Pathways

The action of N-Desethyl Vardenafil primarily affects the cGMP signaling pathway . By inhibiting PDE5, it prevents the hydrolysis of cGMP to GMP, leading to an accumulation of cGMP. This accumulation triggers a cascade of biochemical events that result in the relaxation of smooth muscle cells and vasodilation .

Pharmacokinetics

The pharmacokinetics of N-Desethyl Vardenafil involve its formation through the action of cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5 . These enzymes metabolize Vardenafil to form N-Desethyl Vardenafil

Result of Action

The primary molecular effect of N-Desethyl Vardenafil’s action is the inhibition of PDE5 and the subsequent increase in cGMP levels . This leads to smooth muscle relaxation and enhanced blood flow at the cellular level

Action Environment

The action, efficacy, and stability of N-Desethyl Vardenafil can be influenced by various environmental factors. For instance, the presence of other drugs, especially those metabolized by the same cytochrome P450 enzymes, can affect its metabolism and action . .

Analyse Biochimique

Biochemical Properties

N-Desethyl Vardenafil interacts with various enzymes and proteins in the body. It is known to inhibit phosphodiesterase 5 (PDE5), an enzyme that plays a crucial role in regulating blood flow . The inhibition of PDE5 leads to an increase in the levels of cyclic guanosine monophosphate (cGMP), which in turn triggers smooth muscle relaxation and enhances blood flow .

Cellular Effects

N-Desethyl Vardenafil has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to increase the intracellular accumulation of the cystic fibrosis transmembrane conductance regulator (CFTR) in human bronchial epithelial cells .

Molecular Mechanism

The molecular mechanism of N-Desethyl Vardenafil involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a PDE5 inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cGMP. This leads to an increase in cGMP levels, promoting smooth muscle relaxation and enhancing blood flow .

Temporal Effects in Laboratory Settings

The effects of N-Desethyl Vardenafil over time in laboratory settings have been studied. It has been observed that the compound exhibits a fast and transient rise in cGMP intracellular contents following treatment

Dosage Effects in Animal Models

The effects of N-Desethyl Vardenafil vary with different dosages in animal models . For instance, it has been shown to potentiate erectile responses to intravenous sodium nitroprusside in conscious rabbits in a dose-dependent manner

Metabolic Pathways

N-Desethyl Vardenafil is involved in various metabolic pathways. It is formed by the action of cytochrome P450 (CYP)3A4 and CYP3A5, indicating its involvement in the CYP3A metabolic pathway

Transport and Distribution

The transport and distribution of N-Desethyl Vardenafil within cells and tissues are complex processes that involve various transporters or binding proteins

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Desethylvardenafil typically involves the demethylation of vardenafil. This can be achieved through various chemical reactions, including the use of reagents such as sodium hydroxide or other strong bases under controlled conditions. The reaction is usually carried out in an organic solvent like methanol or ethanol, and the product is purified through techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of N-Desethylvardenafil follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the consistency and quality of the final product. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed to verify the purity and identity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

N-Desethylvardenafil can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Methanol, ethanol, dichloromethane.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sildenafil: Another PDE5 inhibitor used for erectile dysfunction, known commercially as Viagra.

Avanafil: A newer PDE5 inhibitor with a rapid onset of action.

Uniqueness

N-Desethylvardenafil is unique in that it is a metabolite of vardenafil, retaining much of its parent compound’s activity. This makes it particularly useful in studies of pharmacokinetics and pharmacodynamics, as well as in the development of new therapeutic agents based on the PDE5 inhibition mechanism .

Propriétés

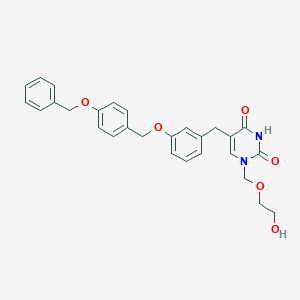

IUPAC Name |

2-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O4S/c1-4-6-18-23-14(3)19-21(28)24-20(25-27(18)19)16-13-15(7-8-17(16)31-5-2)32(29,30)26-11-9-22-10-12-26/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUKNGDVADFTHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60475917 | |

| Record name | 1-[[3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448184-46-1 | |

| Record name | N-Desethylvardenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448184461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[[3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESETHYLVARDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NEP2V4E7Q2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is N-Desethylvardenafil, and how is it detected in samples?

A1: N-Desethylvardenafil is the major metabolite of Vardenafil, a drug used to treat erectile dysfunction. It can be found in various products, including herbal medicinal preparations, vitality supplements, and even food and beverages. A study by Hamzah [] developed a sensitive method to detect and quantify N-Desethylvardenafil alongside other similar compounds in different matrices. This method utilizes liquid chromatography tandem mass spectrometry (LC-MS/MS) for simultaneous identification and quantification. The process involves extracting the compounds from samples using methanol and then separating them using a Chromolith C18 column with a mixture of acetonitrile and acetate buffer. This method boasts a short analysis time, achieving chromatographic separation in under 13 minutes, with a total run time of 15 minutes.

Q2: How effective is the LC-MS/MS method mentioned in the research for detecting N-Desethylvardenafil in various samples?

A2: The research by Hamzah [] demonstrated the efficacy of the developed LC-MS/MS method for detecting N-Desethylvardenafil and similar compounds in diverse matrices. The study validated the method and reported Limits of Detection (LoD) for various sample types: 1.5 to 290 ng/mL for coffee, 1.2 to 10.1 ng/mL for herbal matrices, and 1.8 to 9.3 ng/mL for candy matrices. The method also showed good recovery rates, ranging from 51.21% to 118.57% for coffee, 74.29% to 131.67% for herbal matrices, and 82.86% to 104.29% for candy matrices. These findings highlight the method's ability to detect trace amounts of these compounds in complex mixtures, making it a valuable tool for quality control and safety assessments of various products.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B20012.png)

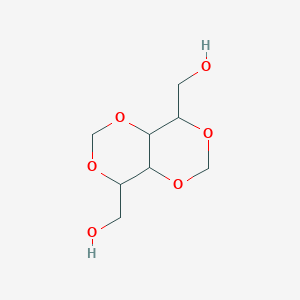

![dimethyl (4S,4aS,8R,8aS)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate](/img/structure/B20035.png)